molecular formula C20H21NO B12538222 Phenol, 4-(6-pentyl-2-quinolinyl)- CAS No. 869885-36-9

Phenol, 4-(6-pentyl-2-quinolinyl)-

Cat. No.: B12538222
CAS No.: 869885-36-9
M. Wt: 291.4 g/mol
InChI Key: HWXXHVUQSAILOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-(6-pentyl-2-quinolinyl)-, is a synthetic organic compound featuring a phenol core substituted at the para position with a quinoline moiety. The quinoline ring is further functionalized with a pentyl group at its 6-position (Figure 1). This structure combines the aromatic and acidic properties of phenol with the electron-rich quinoline system, which is known for its role in medicinal chemistry and material science.

Characterization typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Properties

CAS No.

869885-36-9

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

4-(6-pentylquinolin-2-yl)phenol

InChI

InChI=1S/C20H21NO/c1-2-3-4-5-15-6-12-20-17(14-15)9-13-19(21-20)16-7-10-18(22)11-8-16/h6-14,22H,2-5H2,1H3

InChI Key

HWXXHVUQSAILOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(6-pentyl-2-quinolinyl)- typically involves the nucleophilic aromatic substitution reaction. This reaction is carried out by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of Phenol, 4-(6-pentyl-2-quinolinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to maximize efficiency and minimize waste. The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(6-pentyl-2-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in the formation of quinones, while reduction of the quinoline ring yields dihydroquinoline derivatives.

Scientific Research Applications

Phenol, 4-(6-pentyl-2-quinolinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-(6-pentyl-2-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Key Properties :

  • The quinoline-phenol framework may exhibit fluorescence or coordination properties due to aromatic conjugation and the hydroxyl group’s hydrogen-bonding capability.

Comparison with Similar Compounds

The compound is compared below with structurally related quinoline-phenol derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Alkyl Chain Length

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Inferred Properties Reference
Phenol, 4-(6-pentyl-2-quinolinyl)- 6-pentyl on quinoline C₂₀H₂₁NO 291.39 g/mol High lipophilicity, moderate solubility in organic solvents -
6-Ethyl-2-phenyl-4-quinolinol 6-ethyl on quinoline C₁₇H₁₅NO 249.31 g/mol Reduced lipophilicity vs. pentyl analog; higher aqueous solubility

Discussion: The pentyl chain in the target compound increases hydrophobic interactions compared to shorter alkyl chains (e.g., ethyl in 6-ethyl-2-phenyl-4-quinolinol). This difference may influence bioavailability in drug design or aggregation behavior in material applications .

Halogen-Substituted Quinoline Derivatives

Compound Name (from ) Substituent Molecular Formula Key Properties
C2 (4-Bromophenyl) 4-Bromo on phenyl C₂₇H₂₂BrN₃O₃ Enhanced electronic density; potential halogen bonding
C3 (4-Chlorophenyl) 4-Chloro on phenyl C₂₇H₂₂ClN₃O₃ Increased molecular weight; altered reactivity in cross-coupling reactions
C4 (4-Fluorophenyl) 4-Fluoro on phenyl C₂₇H₂₂FN₃O₃ Electron-withdrawing effect; improved metabolic stability

Discussion :
Halogenation (Br, Cl, F) at the phenyl ring () introduces steric and electronic modifications. For example, fluorine’s electronegativity may enhance metabolic stability, whereas bromine’s larger atomic radius could facilitate halogen bonding in crystal engineering .

Methoxy vs. Alkyl Substituents

Compound Name Substituent Key Differences
4-(2-Quinolinylmethoxy)phenol () Methoxy linker Increased hydrogen-bonding capacity; reduced hydrophobicity
Phenol, 4-(6-pentyl-2-quinolinyl)- Pentyl chain Higher lipophilicity; potential for micelle formation

Discussion: The methoxy group in 4-(2-quinolinylmethoxy)phenol introduces a flexible ether linkage, which may improve solubility in polar solvents compared to the rigid pentyl chain in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.